molecular formula C19H28N2O6 B1436880 Nalpha-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-ngamma-allyloxycarbonyl-l-ornitine CAS No. 1423017-98-4

Nalpha-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-ngamma-allyloxycarbonyl-l-ornitine

Cat. No.: B1436880
CAS No.: 1423017-98-4
M. Wt: 380.4 g/mol
InChI Key: NRKPVWVZQMJXKL-ZDUSSCGKSA-N
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Description

“Nalpha-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-ngamma-allyloxycarbonyl-l-ornitine” is a quasi-orthogonally-protected Lys derivative . It is a white to off-white powder and is used as a biochemical reagent .


Synthesis Analysis

The synthesis of this compound involves the reaction of the LAA moiety with 2-acetyldimedone in the presence of triethylamine in refluxing ethanol . The N-Dde group is stable to both acidic and some basic conditions, and its facile removal by hydrazine or hydroxylamine has led to its successful incorporation into many solid-phase methodologies .


Molecular Structure Analysis

The molecular formula of this compound is C31H36N2O6 . Its molecular weight is 532.637 g/mol . The IUPAC name is (2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid .


Chemical Reactions Analysis

The Fmoc group can be removed selectively by treatment with piperidine; the Dde group is cleaved with 2% hydrazine in DMF . The conjugation of a drug with one or more lipoamino acids (LAAs; 2-aminoalkanoic acids; e.g. 3) can impart upon the drug steric protection from enzymatic degradation, increased lipophilicity, increased passive membrane diffusion and therefore may improve drug bioavailability .


Physical and Chemical Properties Analysis

This compound is a white to off-white powder . Its molecular weight is 532.637 g/mol . The water content is less than 1% as determined by Karl Fischer Titration .

Scientific Research Applications

L-Carnitine and Metabolic Functions

L-carnitine is an endogenous molecule involved in fatty acid metabolism, biosynthesized within the human body. It plays a crucial role in transporting fatty acids into the mitochondrial matrix, allowing cells to break down fat and generate energy from stored fat reserves. L-carnitine and its esters have been proposed as treatments for various conditions due to their ability to reduce oxidative stress. Continued research is necessary to fully understand its therapeutic potential (Pękala et al., 2011).

Environmental and Toxicological Considerations

Studies on environmental chemicals such as phthalates and bisphenol A have highlighted the importance of understanding the toxicological and environmental impact of chemical compounds. For example, research into the aquatic hazard assessment of bisphenol A indicates that it is unlikely to cause adverse effects on aquatic populations or ecosystems at typical surface water concentrations, underscoring the need for comprehensive environmental risk assessments for chemicals (Staples et al., 2002).

Safety Concerns and Permeation Enhancers

The safety of intestinal permeation enhancers, key components in oral peptide formulations, has been reviewed, emphasizing the complex mechanisms of action and the potential for reversible membrane perturbation without significant evidence of pathogen co-absorption. This highlights the importance of evaluating the safety profile of chemical compounds used in medical applications (McCartney et al., 2016).

Safety and Hazards

The safety and handling information suggests that this compound should be stored at temperatures between -30° to -10°C . For more detailed safety information, please refer to the Material Safety Data Sheet .

Properties

IUPAC Name

(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-5-(prop-2-enoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O6/c1-5-9-27-18(26)20-8-6-7-13(17(24)25)21-12(2)16-14(22)10-19(3,4)11-15(16)23/h5,13,22H,1,6-11H2,2-4H3,(H,20,26)(H,24,25)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKPVWVZQMJXKL-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC(CCCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=N[C@@H](CCCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801115894
Record name L-Ornithine, N2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-N5-[(2-propen-1-yloxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801115894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423017-98-4
Record name L-Ornithine, N2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-N5-[(2-propen-1-yloxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801115894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Nalpha-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-ngamma-allyloxycarbonyl-l-ornitine
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Nalpha-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-ngamma-allyloxycarbonyl-l-ornitine
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Nalpha-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-ngamma-allyloxycarbonyl-l-ornitine
Reactant of Route 4
Nalpha-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-ngamma-allyloxycarbonyl-l-ornitine
Reactant of Route 5
Nalpha-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-ngamma-allyloxycarbonyl-l-ornitine
Reactant of Route 6
Nalpha-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-ngamma-allyloxycarbonyl-l-ornitine

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